4-Amino-piperidine-4-carboxylic acid hydrochloride is a chemical compound with the formula CHClNO. It is a derivative of piperidine, characterized by the presence of an amino group and a carboxylic acid group on the piperidine ring. This compound is often studied for its potential applications in medicinal chemistry and as a building block in the synthesis of various pharmaceuticals.
The compound can be synthesized through various methods, primarily involving the modification of piperidine derivatives. It is available from chemical suppliers and can also be synthesized in laboratory settings using established organic synthesis techniques.
4-Amino-piperidine-4-carboxylic acid hydrochloride is classified as an amino acid derivative. It falls under the category of organic compounds that contain both amine and carboxylic acid functional groups, making it relevant in biochemistry and pharmaceutical applications.
The synthesis of 4-amino-piperidine-4-carboxylic acid hydrochloride can be achieved through several methods. One common approach involves the Strecker synthesis, where 4-piperidone is reacted with ammonia and cyanide to form the corresponding amino acid.
The molecular structure of 4-amino-piperidine-4-carboxylic acid hydrochloride features a six-membered piperidine ring with a carboxylic acid group (-COOH) and an amino group (-NH) at the 4-position.
4-Amino-piperidine-4-carboxylic acid hydrochloride can participate in various chemical reactions due to its functional groups.
The mechanism of action for compounds like 4-amino-piperidine-4-carboxylic acid hydrochloride largely depends on their interactions within biological systems.
4-Amino-piperidine-4-carboxylic acid hydrochloride has several scientific uses:
The compound's unique properties make it valuable for ongoing research into new therapeutic agents and understanding biological mechanisms at the molecular level.
The Bucherer–Bergs reaction serves as a foundational method for synthesizing 4-aminopiperidine-4-carboxylic acid scaffolds. This approach commences with 4-piperidone monohydrate hydrochloride, which undergoes condensation with ammonium carbonate and potassium cyanide in a methanol-water system. The reaction proceeds at ambient temperature for 48 hours to form piperidine-4-spiro-5'-hydantoin—a critical cyclic intermediate that incorporates the Cα,Cα-disubstituted amino acid structure. This step achieves moderate yields (77–79%) after rigorous washing to eliminate residual ammonia, which can hinder downstream reactions [1].
Subsequent N-protection involves sequential Boc and Fmoc group installations:
Table 1: Bucherer–Bergs Synthesis Optimization
Step | Reagents/Conditions | Yield (%) | Key Purification |
---|---|---|---|
Hydantoin formation | NH₄CO₃, KCN, MeOH/H₂O, 48 hr, RT | 77–79 | Water washes, vacuum drying |
Bis-Boc protection | Boc₂O, DMAP, DME, 72 hr | 83–90 | Ether trituration, HCl wash |
Alkaline hydrolysis | KOH, THF, 4 hr | 64–68 | pH adjustment (6.5), filtration |
Fmoc protection | Fmoc-Cl, TMSCl, DCM, reflux | 73–76 | Ethyl acetate extraction |
Catalytic hydrogenation enables efficient piperidine ring saturation and functional group manipulation in 4-aminopiperidine-4-carboxylic acid derivatives. While direct hydrogenation of the parent compound is less documented, hydrogenation of precursor pyridine carboxylic acids (e.g., isonicotinic acid) using palladium-on-carbon (Pd/C) or Raney nickel under pressurized H₂ (3–5 atm) generates saturated piperidine scaffolds. This method is particularly valuable for introducing chirality when asymmetric hydrogenation catalysts are employed [4] [5].
Critical parameters include:
Post-hydrogenation, the 4-position is functionalized via Strecker synthesis or cyanation followed by hydrolysis to install the aminocarboxylic acid moiety. For N-benzyl derivatives (e.g., 1-benzyl-4-anilinopiperidine-4-carboxylic acid), hydrogenolysis removes benzyl groups post-cyclization [2].
4-Amino-piperidine-4-carboxylic acid hydrochloride serves as a conformationally constrained amino acid in peptide chains, synthesized via Ugi four-component reactions (Ugi-4CR). This one-pot protocol combines:
Reaction in methanol at 55°C for 24 hours yields Ugi adducts (82–86%), which are subsequently hydrolyzed or reduced to furnish the target amino acid. The in situ generated α-amino acid moiety integrates directly into peptides during solid-phase synthesis using Fmoc chemistry. This method was applied to synthesize opioid analogs carfentanil and remifentanil, demonstrating 20–30% higher efficiency over linear routes due to reduced epimerization [7].
Key advantages:
Diastereoselective reduction of 4-ketopiperidine intermediates controls stereochemistry at C4. Sodium borohydride (NaBH₄) in methanol at 0°C reduces 1-Boc-4-oxopiperidine-4-carboxylates to produce cis- and trans-4-hydroxypiperidines with moderate selectivity (dr 2:1 to 3:1). Optimization strategies include:
The 4-hydroxy group is then displaced via Mitsunobu reaction with phthalimide or azide to introduce nitrogen functionality. Hydrolysis and deprotection yield enantiomerically enriched 4-aminopiperidine-4-carboxylic acids. While direct reduction to the amine is unfeasible, this stepwise approach achieves ≥95% ee when chiral auxiliaries are incorporated at N1 [5].
Table 2: Diastereoselective Reduction Conditions
Reducing Agent | Additive | Solvent | cis:trans Ratio | Yield (%) |
---|---|---|---|---|
NaBH₄ | None | MeOH | 1:1.5 | 75 |
NaBH₄ | CeCl₃ | EtOH | 1:8 | 82 |
L-Selectride | - | THF, −78°C | 1:12 | 68 |
Zn(BH₄)₂ | - | DCM, 0°C | 3:1 | 79 |
CAS No.:
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0